![molecular formula C10H8N2O2 B2899391 4-Aminoisoquinoline-8-carboxylic acid CAS No. 1822679-54-8](/img/structure/B2899391.png)
4-Aminoisoquinoline-8-carboxylic acid
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Overview
Description
4-Aminoisoquinoline-8-carboxylic acid is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The molecular formula of this compound is C10H8N2O2 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been reported in several studies . Various synthesis protocols have been used, including microwave-assisted reactions, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . Lewis acids-catalyzed synthesis of quinoline has also been reported .Molecular Structure Analysis
The molecular weight of 4-Aminoisoquinoline-8-carboxylic acid is 188.18 . The structure of the carboxyl acid group in this compound involves a carbonyl and a hydroxyl group attached to the same carbon .Chemical Reactions Analysis
Carboxylic acids, such as 4-Aminoisoquinoline-8-carboxylic acid, can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid . They can also undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid .Physical And Chemical Properties Analysis
Carboxylic acids are known for their acidic properties and can also act as weak bases . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
4-Aminoisoquinoline-8-carboxylic acid serves as a valuable scaffold for lead compounds in drug discovery. Researchers have synthesized derivatives of this compound and evaluated their pharmacological activities . Its structural features make it an attractive candidate for designing novel drugs.
Inhibition of Alkaline Phosphatases
A diverse range of quinoline-4-carboxylic acid derivatives, including 4-Aminoisoquinoline-8-carboxylic acid, has been investigated as potent inhibitors of alkaline phosphatases. These enzymes play crucial roles in various biological processes, and inhibiting them can have therapeutic implications .
Synthetic Organic Chemistry
Quinoline derivatives find applications in synthetic organic chemistry. Researchers have explored various synthesis protocols for constructing the quinoline scaffold. Classical methods like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used, along with transition metal-catalyzed reactions and green reaction protocols .
Industrial Applications
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds. Their diverse applications extend beyond medicinal chemistry to industrial processes. Researchers continue to explore ways to incorporate quinoline derivatives into sustainable chemical processes .
Safety and Hazards
The safety data sheet for Isoquinoline-8-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that 4-aminoquinolines, a related class of compounds, have been used extensively in the treatment of malaria . They primarily target the parasite Plasmodium falciparum, which causes malaria .
Mode of Action
4-aminoquinolines, such as chloroquine, are known to interfere with the parasite’s ability to detoxify and digest hemoglobin . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Biochemical Pathways
4-aminoquinolines are known to interfere with the heme detoxification pathway inPlasmodium falciparum .
Result of Action
Related 4-aminoquinolines are known to cause the accumulation of toxic heme within the malaria parasite, leading to its death .
properties
IUPAC Name |
4-aminoisoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWYVRIUOQVZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoquinoline-8-carboxylic acid |
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